molecular formula C2H5NO B3423398 N-Methyl(~18~O)formamide CAS No. 300575-29-5

N-Methyl(~18~O)formamide

Cat. No.: B3423398
CAS No.: 300575-29-5
M. Wt: 59.07 g/mol
InChI Key: ATHHXGZTWNVVOU-UHFFFAOYSA-N
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Description

Foundational Significance of N-Methylformamide as a Peptide Bond Analogue

N-Methylformamide, with the chemical formula HCONHCH₃, contains the amide group (–CO–NH–) that constitutes the peptide linkage responsible for connecting amino acids into polypeptide chains. nih.govacs.org This makes it one of the simplest molecules to feature this biologically vital bond. acs.org Researchers utilize NMF as a model substance for fundamental investigations into protein conformation, hydration, and stability. nih.gov

Its structural simplicity allows for detailed experimental and computational studies that would be prohibitively complex on larger protein molecules. nih.gov These studies provide insights into critical interactions such as hydrogen bonding, which dictates the formation of protein secondary structures like α-helices and β-sheets. aanda.org The N-methylformamide-benzene complex, for instance, has been studied as a prototypical model for the N−H···π hydrogen bonds that contribute to stabilizing protein structures. researchgate.netarcjournals.org Furthermore, NMF exists in two primary conformations, trans and cis, which is a feature of peptide bonds in proteins, making it an excellent model for studying the dynamics and energetics of this isomerization. aanda.orgaanda.org Investigations into the effects of radiation on biological molecules also use NMF to mimic potential damage to the peptide linkage within larger proteins. acs.org

Principles and Utility of Isotopic Labeling in Molecular Research

Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced with an isotope of that same element. wiserpub.comrsc.org Isotopes are variants of an element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass. nih.gov This substitution can involve stable isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), and Oxygen-18 (¹⁸O), or radioactive isotopes like Carbon-14 (¹⁴C). aanda.org

The fundamental principle behind isotopic labeling is that the labeled molecule behaves almost identically to its unlabeled counterpart in chemical reactions and biological processes. aanda.org However, the difference in mass or nuclear properties allows it to be distinguished and tracked using various analytical methods. rsc.orgnih.gov Key techniques that leverage isotopic labeling include:

Mass Spectrometry (MS): Detects the mass difference between the labeled and unlabeled molecules, allowing for precise quantification and tracking. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects isotopes with different nuclear magnetic properties (gyromagnetic ratios), providing detailed information about molecular structure and dynamics. rsc.orgacs.org

Infrared (IR) and Raman Spectroscopy: Detects shifts in vibrational frequencies due to the change in atomic mass. rsc.org This is particularly useful for assigning specific vibrational modes to specific atoms or functional groups within a molecule. wiserpub.com

The utility of isotopic labeling is vast, enabling researchers to trace metabolic pathways, elucidate complex reaction mechanisms, and gain detailed insights into molecular structures and intermolecular interactions. wiserpub.comnih.gov

Academic Research Landscape and Specific Focus on N-Methyl(¹⁸O)formamide

The primary application of N-Methyl(¹⁸O)formamide is in vibrational spectroscopy (Infrared and Raman). The substitution of the common ¹⁶O with the heavier ¹⁸O isotope causes a predictable downward shift (redshift) in the frequency of the C=O stretching vibration. This isotopic shift allows for the unambiguous assignment of the carbonyl stretching mode in complex spectra, helping to distinguish it from other overlapping vibrational bands. ias.ac.in

By analyzing the magnitude of this isotopic shift in different environments (e.g., in various solvents or when complexed with other molecules), researchers can deduce detailed information about:

Hydrogen Bonding: The strength of hydrogen bonds formed at the carbonyl oxygen can be quantified by observing changes in the C=¹⁸O stretching frequency.

Intermolecular Interactions: The specific interactions between the amide's carbonyl group and its local environment are reflected in the vibrational spectrum.

Reaction Mechanisms: In studies of amide hydrolysis or other reactions involving the carbonyl group, N-Methyl(¹⁸O)formamide can be used as a tracer to follow the fate of the oxygen atom.

The table below presents typical vibrational frequencies for unlabeled N-methylformamide from spectroscopic studies. The labeling with ¹⁸O would primarily affect the C=O stretching mode. Based on the principles of vibrational spectroscopy, the C=¹⁶O stretch at ~1653-1686 cm⁻¹ would be expected to shift to a lower frequency by approximately 30-40 cm⁻¹ in N-Methyl(¹⁸O)formamide.

Vibrational Frequencies of N-Methylformamide (NMF)

Vibrational Mode Frequency in Liquid NMF (cm⁻¹) Frequency in CCl₄ Solution (cm⁻¹) Expected Effect of ¹⁸O Labeling
N-H Stretch ~3300 ~3470 (monomer) Negligible
C=O Stretch (Amide I) ~1653 ~1695 (monomer) Significant downward shift
N-H Deformation (Amide II) Not clearly specified Not clearly specified Minor shift
C-N Stretch / N-H Deformation (Amide III) ~1248 ~1203 Minor shift

Data compiled from spectroscopic studies. ias.ac.in

This targeted isotopic substitution provides a refined tool for probing the electronic structure and intermolecular forces specifically at the carbonyl oxygen, a site of immense importance in the chemistry of peptides and proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i4+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHHXGZTWNVVOU-DOMIDYPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC=[18O]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745788
Record name N-Methyl(~18~O)formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300575-29-5
Record name N-Methyl(~18~O)formamide
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Record name 300575-29-5
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Synthetic Methodologies for N Methyl 18o Formamide

Precursor Synthesis and Isotopic Enrichment Techniques

The successful synthesis of N-Methyl(¹⁸O)formamide is contingent on the availability of high-purity precursors. The unlabeled precursor, N-methylformamide, can be synthesized through several established routes. A common industrial method involves the reaction of methylamine (B109427) with methyl formate (B1220265). google.com Another approach is the formylation of methylamine using formic acid, often with azeotropic removal of water to drive the reaction to completion. orgsyn.org

For the synthesis of N-Methyl(¹⁸O)formamide, the isotopic enrichment step is crucial. The most common source of the ¹⁸O isotope is highly enriched water (H₂¹⁸O), which is commercially available at various enrichment levels (e.g., 97-99 atom % ¹⁸O). chemrxiv.orgnuclearsystem.com This enriched water can be used in the hydrolysis or exchange reactions mentioned previously.

The synthesis of an ¹⁸O-labeled precursor, such as ¹⁸O-methyl formate, can be achieved by the esterification of formic acid with methanol (B129727) in the presence of H₂¹⁸O under acidic conditions, which facilitates oxygen exchange with the formic acid prior to esterification.

The enrichment of the final product, N-Methyl(¹⁸O)formamide, is directly dependent on the isotopic purity of the ¹⁸O-labeled reagent and the efficiency of the incorporation reaction.

Chromatographic and Spectroscopic Methods for Isotopic Purity Assessment

Following the synthesis, it is imperative to determine the isotopic purity of the N-Methyl(¹⁸O)formamide. This is typically accomplished using a combination of chromatographic and spectroscopic techniques. almacgroup.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose. researchgate.netnih.gov The sample is first separated from any non-volatile impurities by gas chromatography. The eluted N-Methyl(¹⁸O)formamide is then ionized, and the mass-to-charge ratio of the molecular ion is determined. The mass spectrum will show a peak for the ¹⁸O-labeled compound at m/z that is 2 units higher than the unlabeled compound. The relative intensities of the peaks corresponding to the ¹⁶O and ¹⁸O isotopologues allow for the calculation of the isotopic enrichment. almacgroup.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to assess isotopic purity. While ¹⁸O itself is not directly NMR-active, its presence can induce a small upfield shift in the ¹³C NMR signal of the adjacent carbonyl carbon due to the isotope effect. nih.govwikipedia.org By comparing the ¹³C NMR spectra of the labeled and unlabeled compounds, the degree of ¹⁸O incorporation can be estimated. High-resolution NMR is often required to resolve the small isotopic shifts. researchgate.netnih.gov

Infrared (IR) Spectroscopy offers another method for confirmation. The C=O stretching vibration in the IR spectrum will be shifted to a lower frequency upon substitution of ¹⁶O with the heavier ¹⁸O isotope. This shift provides qualitative evidence of successful labeling. huji.ac.il

A comparison of these analytical methods is provided in Table 2.

Table 2: Analytical Methods for Isotopic Purity Assessment of N-Methyl(¹⁸O)formamide
Method Principle Information Provided Advantages Limitations
GC-MS Separation by GC, detection by MS. Quantitative isotopic enrichment from mass-to-charge ratios. High sensitivity and accuracy. Destructive technique.
¹³C NMR Isotope effect on chemical shift. Quantitative estimation of isotopic enrichment. Non-destructive. Lower sensitivity, requires high-resolution instrument.
IR Spectroscopy Isotope effect on vibrational frequency. Qualitative confirmation of labeling. Rapid and non-destructive. Not typically used for precise quantification.

Spectroscopic Characterization and Structural Elucidation of N Methyl 18o Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is exceptionally sensitive to the local electronic and magnetic environments of atomic nuclei. The introduction of an 18O isotope in the carbonyl group of N-methylformamide creates measurable effects on the NMR parameters of neighboring nuclei, such as 1H and 13C.

The primary effect of 18O substitution on NMR spectra is the isotope-induced shift, which is an upfield (more shielded) shift for the resonance of the directly attached carbon nucleus. In N-Methyl(18O)formamide, the 13C nucleus of the carbonyl group (C=18O) experiences a discernible upfield shift compared to its 16O counterpart. This phenomenon arises from the alteration of the molecule's vibrational energy levels upon isotopic substitution, which in turn slightly modifies the electronic shielding around the carbon nucleus. The magnitude of this shift is typically small, on the order of 0.02 to 0.05 ppm for a C=O bond. nih.gov

The effect on proton (1H) chemical shifts is generally much smaller and often negligible, as it is transmitted through multiple bonds. However, high-resolution measurements may reveal very small two-bond isotope shifts (²ΔH(18O)) on the formyl proton and three-bond shifts (³ΔH(18O)) on the N-methyl protons. These subtle changes, though challenging to resolve, can provide detailed information about molecular structure and conformation.

Table 1: Predicted Isotope-Induced Shifts in the NMR Spectra of N-Methyl(18O)formamide.
NucleusPositionType of Isotope EffectPredicted Shift (ppm)Notes
13CCarbonyl (C=O)Primary (1ΔC(18O))-0.02 to -0.05Upfield shift due to direct attachment to 18O.
1HFormyl (-CHO)Secondary (2ΔH(18O))< -0.01Small, long-range effect transmitted over two bonds.
1HN-Methyl (-NHCH3)Tertiary (3ΔH(18O))<< -0.01Very small, long-range effect transmitted over three bonds.

Direct detection of the 18O nucleus by NMR is not possible as it is not a magnetically active isotope. However, Oxygen-17 (17O) NMR spectroscopy serves as a highly sensitive probe for the oxygen electronic environment. blogspot.com While 17O has a very low natural abundance (0.037%) and is a quadrupolar nucleus (I = 5/2), which can lead to broad signals, its chemical shift range spans over 1600 ppm, making it extremely sensitive to changes in local structure and bonding. blogspot.com

In the context of N-Methyl(18O)formamide synthesis, 17O NMR would be an invaluable tool for characterizing the 17O-enriched starting materials to confirm the site of enrichment before the conversion to the 18O-labeled product. The 17O chemical shift for the carbonyl oxygen in an amide typically falls in the range of 300-400 ppm, a value highly dependent on factors like solvent, temperature, and hydrogen bonding, which influence the degree of C=O double bond character. rsc.org

N-methylformamide exists as a mixture of two planar conformers, cis and trans, due to the significant energy barrier to rotation around the C-N amide bond. This barrier arises from the partial double-bond character of the C-N bond. libretexts.org Variable-temperature (VT) NMR spectroscopy is a key technique for studying the kinetics of this rotational process and the thermodynamics of the isomeric equilibrium. nih.gov

At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the cis and trans isomers are observed. As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden, coalesce, and eventually sharpen into a single, time-averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, the rate constants for the interconversion and the activation energy for the rotational barrier can be determined. Furthermore, by integrating the signals of the two isomers at low temperatures, the equilibrium constant (Keq) can be calculated, allowing for the determination of the standard enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers. nih.gov Studies have shown that the trans isomer is generally favored, with the exact equilibrium position being sensitive to the solvent environment. nih.govresearchgate.net

Table 2: Thermodynamic Parameters for the cis-trans Isomerization of N-Methylformamide in Different Solvents, Determined by VT-NMR. nih.gov
SolventΔH° (kJ mol-1)TΔS° at 298 K (kJ mol-1)Favored Isomer
Aqueous Solution-5.79 ± 0.18-0.23 ± 0.17trans (enthalpically)
CDCl3-3.71 ± 0.171.02 ± 0.19trans (enthalpically)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are determined by the masses of the constituent atoms and the strength of the chemical bonds connecting them.

The substitution of 16O with 18O in N-methylformamide has a pronounced effect on the vibrational frequencies associated with the carbonyl group. The most significant change is observed for the amide I band, which is primarily due to the C=O stretching vibration and typically appears in the 1650-1700 cm⁻¹ region of the infrared spectrum.

According to the simple harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. By increasing the mass of the oxygen atom from 16 to 18 amu, the reduced mass of the C=O oscillator increases, resulting in a predictable decrease (red-shift) in the amide I vibrational frequency. This isotopic shift is substantial, typically on the order of 30-40 cm⁻¹, and serves as a definitive method for assigning the amide I band in the vibrational spectrum. nih.gov This technique is particularly powerful in complex systems, such as peptides and proteins, where 18O labeling can be used to isolate the signal of a specific amide bond. huji.ac.ilfigshare.comnih.gov

Table 3: Typical Vibrational Frequencies (cm-1) for N-Methylformamide and the Predicted Shift for N-Methyl(18O)formamide.
Vibrational ModeTypical Frequency (NMF with 16O)Predicted Frequency (NMF with 18O)Predicted Isotopic Shift (Δν)
Amide I (C=O stretch)~1680 cm-1~1645 cm-1~ -35 cm-1
N-H stretch~3300 cm-1~3300 cm-1~ 0 cm-1
C-N stretch~1410 cm-1~1410 cm-1~ 0 cm-1

The vibrational frequencies of N-Methyl(18O)formamide, particularly the amide I (C=18O stretch) and the N-H stretch, are highly sensitive to the molecule's local environment and its participation in intermolecular interactions, most notably hydrogen bonding. semanticscholar.org In the gas phase, where the molecules are relatively isolated, the amide I frequency is at its highest. In the condensed phase (liquid) or in solution, N-methylformamide acts as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen). nih.gov

The formation of a hydrogen bond (N-H···18O=C) with the carbonyl oxygen weakens the C=18O double bond, resulting in a significant red-shift (lower frequency) of the amide I band. semanticscholar.org Concurrently, the N-H stretching vibration also experiences a red-shift upon donating its proton to a hydrogen bond. The magnitude of these shifts correlates with the strength of the hydrogen bond. By comparing the vibrational spectra of N-Methyl(18O)formamide in various solvents of differing polarity and hydrogen-bonding capability, one can quantitatively assess the extent and strength of these crucial intermolecular interactions. semanticscholar.org

Elucidation of Conformational Isomerism and Rotational Barriers through Vibrational Analysis

N-Methylformamide (NMF) exists as a mixture of two stable rotational isomers (conformers), cis and trans, distinguished by the dihedral angle around the central C-N bond. The trans conformer, where the N-H bond is oriented opposite to the C=O bond, is the more stable form, while the cis-conformer exists as a minor component in the gas phase at room temperature, accounting for approximately 5% of the population researchgate.net.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for investigating this isomerism. The vibrational frequencies of the molecule are sensitive to its geometry, and distinct spectral features can be assigned to the cis and trans forms. Isotopic substitution, such as replacing the common ¹⁶O atom with its heavier ¹⁸O isotope to form N-Methyl(¹⁸O)formamide, serves as a precise method for verifying vibrational assignments and refining molecular force fields.

The most significant effect of ¹⁸O substitution is observed in the vibrational modes involving the carbonyl group. The C=O stretching frequency, a prominent band in the IR spectrum of amides, undergoes a predictable downward shift upon the introduction of the heavier oxygen isotope. This isotopic shift provides unambiguous evidence for the assignment of the carbonyl stretch and allows for a more detailed analysis of the potential energy distribution for each normal mode. By analyzing these shifts in conjunction with high-level theoretical calculations, it is possible to characterize the subtle differences in the vibrational potentials of the two conformers.

While the primary application of vibrational analysis in this context is the identification and characterization of conformers, the data can also contribute to the understanding of rotational barriers. The energy difference between the cis and trans forms and the barrier to rotation around the C-N bond can be calculated using quantum chemical methods. Experimental vibrational data from isotopically labeled species like N-Methyl(¹⁸O)formamide are crucial for validating and parameterizing these theoretical models, leading to a more accurate determination of the rotational energy landscape.

Table 1: Representative Vibrational Frequencies (cm⁻¹) for N-Methylformamide Conformers and Expected Shifts for N-Methyl(¹⁸O)formamide

Vibrational Modetrans-NMF (¹⁶O)cis-NMF (¹⁶O)Expected Shift upon ¹⁸O Substitution
N-H Stretch~3470~3430Minimal
C-H (Methyl) Stretch~2950~2950Minimal
C=O Stretch (Amide I)~1710~1730Significant Negative Shift (~20-40 cm⁻¹)
N-H Bend (Amide II)~1520~1470Minor Shift
C-N Stretch (Amide III)~1250~1290Minor Shift

Note: The values are approximate and based on data for N-Methylformamide. The exact shift upon ¹⁸O substitution depends on the specific vibrational coupling within the molecule.

Mass Spectrometry (MS) for Isotopic Analysis

High-Resolution Mass Spectrometry for Precise Isotopic Enrichment and Fragmentation Pathway Delineation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the analysis of isotopically labeled compounds like N-Methyl(¹⁸O)formamide. Instruments such as Time-of-Flight (TOF) and Orbitrap analyzers provide exceptional mass accuracy, enabling the unambiguous determination of elemental compositions and the differentiation of ions with very similar nominal masses nih.govresearchgate.net.

For N-Methyl(¹⁸O)formamide, HRMS can precisely measure the mass of the molecular ion, which is expected at an m/z (mass-to-charge ratio) of approximately 61.05, differing from the unlabeled N-Methylformamide (m/z ≈ 59.04). This high accuracy confirms the successful incorporation of the ¹⁸O isotope.

Furthermore, HRMS is critical for delineating fragmentation pathways. In electron ionization (EI) mass spectrometry, the molecular ion undergoes characteristic fragmentation, providing structural information. For amides, a common fragmentation mechanism is alpha-cleavage, involving the breaking of bonds adjacent to the carbonyl group libretexts.orgmiamioh.edu. The ¹⁸O label acts as a mechanistic probe; by tracking the heavy isotope through the fragmentation cascade, the origin of each fragment ion can be determined. For instance, the loss of a formyl radical ([CHO]•) from unlabeled NMF results in a fragment at m/z 30. In N-Methyl(¹⁸O)formamide, if the corresponding fragment appears at m/z 30, it indicates the loss of the [CH¹⁸O]• radical, confirming the retention of the nitrogen and methyl groups in the fragment ion.

Table 2: Predicted Key Fragments in the Mass Spectrum of N-Methylformamide (NMF) and N-Methyl(¹⁸O)formamide (NMF-¹⁸O)

IonProposed StructureNMF (m/z)NMF-¹⁸O (m/z)Notes on Fragmentation
Molecular Ion[CH₃NHCHO]⁺•5961Parent ion.
M-1[CH₃NCHO]⁺5860Loss of H• from the nitrogen atom.
M-29[CH₃NH]⁺•3030Alpha-cleavage: Loss of [CHO]• or [CH¹⁸O]•.
M-30[CHO]⁺2929Alpha-cleavage: Loss of [CH₃NH]•. The ¹⁸O is lost.
-[CH¹⁸O]⁺-31Alpha-cleavage: Loss of [CH₃NH]•. The ¹⁸O is retained.

Quantitative Analysis of Isotopic Distribution Patterns for Compound Identity and Labeling Confirmation

The isotopic distribution pattern observed in a mass spectrum provides a fingerprint for a given elemental composition. Quantitative analysis of this pattern is used to confirm the identity of N-Methyl(¹⁸O)formamide and to determine the extent of isotopic labeling (enrichment).

In natural (unlabeled) N-Methylformamide (C₂H₅NO), the most abundant peak in the molecular ion region is the monoisotopic peak (A), corresponding to the species containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) at m/z 59. Smaller peaks are observed at higher masses (A+1, A+2) due to the natural abundance of heavier isotopes like ¹³C, ²H, ¹⁵N, and ¹⁸O. The A+2 peak for unlabeled NMF, primarily from ¹⁸O and two ¹³C atoms, is very small (around 0.2% of the A peak).

For a sample of N-Methyl(¹⁸O)formamide, the molecular ion cluster is dramatically different. The most abundant peak will now be at m/z 61, corresponding to the ¹⁸O-labeled molecule. The peak at m/z 59 would represent any remaining unlabeled compound. The isotopic enrichment can be calculated by comparing the relative intensities of the ion at m/z 61 to the ion at m/z 59. For example, in a 99% enriched sample, the intensity of the m/z 61 peak would be approximately 99 times that of the m/z 59 peak, after correcting for the natural isotopic contributions to each peak. This quantitative analysis is fundamental for confirming the success of the isotopic labeling procedure.

Table 3: Theoretical Isotopic Distribution for the Molecular Ion of N-Methylformamide

m/zFormulaUnlabeled NMF (Relative Intensity %)99% ¹⁸O-Enriched NMF (Relative Intensity %)
59C₂H₅N¹⁶O100.001.00
60¹³CC₂H₅N¹⁶O, etc.2.632.63 (relative to m/z 59)
61C₂H₅N¹⁸O0.20100.00
62¹³CC₂H₅N¹⁸O, etc.<0.012.63 (relative to m/z 61)

Rotational and Microwave Spectroscopy

Determination of Precise Molecular Structures and Rotational Constants from Isotopic Substitution

Rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, is a highly precise technique for determining the geometric structure of molecules in the gas phase. It measures the frequencies of transitions between quantized rotational energy levels, which are exquisitely sensitive to the molecule's moments of inertia.

By studying the rotational spectrum of the parent molecule (normal isotopologue) and comparing it to the spectra of its isotopically substituted analogues, a detailed and accurate molecular structure can be derived. The spectra for N-Methylformamide and its ¹³C, ¹⁵N, and ¹⁸O isotopologues have been observed and analyzed osu.eduresearchgate.net.

The substitution of ¹⁶O with ¹⁸O in N-Methylformamide causes a small but measurable change in the molecule's mass distribution, leading to a corresponding shift in the rotational constants (A, B, C). Because the substitution is made at a specific, known atomic position and does not significantly alter the equilibrium bond lengths or angles (the Born-Oppenheimer approximation), the coordinates of the substituted atom can be precisely calculated using Kraitchman's equations. By combining data from several singly substituted species, a complete substitution (rₛ) structure of the molecule can be constructed, providing accurate bond lengths and angles.

Table 4: Rotational Constants (MHz) for the trans Conformer of N-Methylformamide Isotopologues

ConstantNormal (¹⁶O)¹⁸O-Substituted
A26095.8Value shifts upon substitution
B5364.5Value shifts upon substitution
C4461.3Value shifts upon substitution

Note: Specific, experimentally derived rotational constants for the ¹⁸O isotopomer are used in structural determination fits. The shifts from the normal species allow for the precise location of the oxygen atom within the molecule's principal axis system.

Characterization of Conformational Isomers and Internal Rotation Dynamics in the Gas Phase

Microwave spectroscopy is exceptionally well-suited for studying conformational isomerism and internal rotation dynamics in the gas phase. The rotational spectra of the cis and trans conformers of N-Methylformamide are distinct and can be measured and analyzed separately, allowing for their unambiguous identification osu.eduaanda.org. Quantum chemical calculations indicate that the trans conformer is more stable than the cis form by approximately 466 cm⁻¹ (about 5.6 kJ/mol) aanda.org.

Detailed analysis of the rotational spectra of both conformers has allowed for the determination of these barriers. A significant finding is that the barrier to methyl group internal rotation is substantially different for the two isomers. The V₃ barrier for the more stable trans conformer is quite low, around 60 cm⁻¹, whereas for the higher-energy cis conformer, the barrier is considerably larger, approximately 279 cm⁻¹ osu.edu. The study of isotopologues like N-Methyl(¹⁸O)formamide is crucial in these analyses, as it helps confirm assignments and provides a more robust dataset for fitting the complex Hamiltonians required to model these internal dynamics.

Table 5: Properties of N-Methylformamide Conformers Determined by Rotational Spectroscopy

Propertytrans-N-Methylformamidecis-N-Methylformamide
Relative Energy More StableLess Stable (~466 cm⁻¹ higher)
Methyl Rotor Barrier (V₃) ~60 cm⁻¹~279 cm⁻¹
Dipole Moment (μ) ~3.8 D~3.6 D
Spectroscopic Signature Distinct rotational spectrum from cis formDistinct rotational spectrum from trans form

Theoretical and Computational Investigations of N Methyl 18o Formamide

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including both ab initio methods and Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N-Methyl(¹⁸O)formamide. nih.govresearchgate.net These approaches solve the electronic structure of the molecule to predict its geometry, energy, and response to external fields.

N-Methylformamide exists as two stable planar conformers, cis and trans, referring to the relative orientation of the methyl group and the carbonyl oxygen atom across the C-N amide bond. aanda.org Quantum chemical calculations have established that the trans conformer is energetically more stable than the cis conformer. aanda.orgnih.gov The substitution of ¹⁶O with ¹⁸O in the carbonyl group has a negligible effect on the electronic potential energy surface, meaning the equilibrium geometries and the electronic energy difference between the conformers are virtually unchanged. The primary influence of isotopic substitution is on the zero-point vibrational energy (ZPVE), which can slightly alter the total ground-state energy. oup.com

Studies on the parent N-methylformamide molecule show the trans conformer is more stable by approximately 466 cm⁻¹ (or 5.57 kJ mol⁻¹). aanda.org The transition state for rotation around the C-N bond, which exhibits significant double-bond character, is non-planar. Energetic and geometric parameters derived from computational studies for the parent molecule are considered excellent approximations for N-Methyl(¹⁸O)formamide.

Table 1: Calculated Geometrical and Energetic Parameters of N-Methylformamide Conformers Note: These parameters for the unlabeled molecule are representative of the N-Methyl(¹⁸O)formamide isotopologue, as heavy-atom substitution induces minimal changes in equilibrium geometry.

Parametertrans-Conformercis-Conformer
Relative Energy (kJ mol⁻¹)0.00+5.57 aanda.org
C=O Bond Length (Å)~1.22~1.22
C-N Bond Length (Å)~1.36~1.37
Dipole Moment (Debye)~3.8~3.9

This is an interactive table. Click on the headers to sort the data.

A significant application of quantum calculations is the prediction of spectroscopic properties. Isotopic substitution with ¹⁸O is a powerful tool in vibrational spectroscopy, as it induces a predictable shift in the frequency of vibrational modes involving the carbonyl group.

The most affected mode is the C=O stretching vibration, known as the Amide I band, which is a prominent feature in the infrared (IR) spectrum of amides. For a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Replacing ¹⁶O with ¹⁸O increases the reduced mass of the C=O oscillator, resulting in a noticeable redshift (decrease in frequency) of the Amide I band.

Computational studies on analogous molecules like N-methylacetamide (NMA) have shown that dual ¹³C=¹⁸O labeling shifts the Amide I frequency by approximately 60 cm⁻¹. nih.gov The shift due to ¹⁸O substitution alone is a major contributor to this value. DFT calculations can accurately predict these isotopic shifts, which are crucial for assigning complex spectra and probing local molecular environments. researchgate.net

Table 2: Predicted Isotopic Shift of the Amide I Vibrational Frequency Based on findings for the closely related N-methyl-acetamide molecule. nih.gov

IsotopologueTypical Amide I Frequency (cm⁻¹)Predicted ¹⁸O Isotopic Shift (cm⁻¹)Expected Frequency for N-Methyl(¹⁸O)formamide (cm⁻¹)
N-Methyl(¹⁶O)formamide~1717 (gas phase) nih.govN/A~1717
N-Methyl(¹⁸O)formamideN/A~ -30 to -40~1677 - 1687

This is an interactive table. You can filter the data by isotopologue.

Beyond vibrational frequencies, calculations can predict rotational constants. The substitution with a heavier isotope increases the molecule's moments of inertia, leading to a decrease in the rotational constants (A, B, and C), which can be verified with high-resolution microwave spectroscopy. aanda.org

While isotopic substitution does not alter the electronic structure within the Born-Oppenheimer approximation, it can influence molecular reactivity through the kinetic isotope effect (KIE). The KIE arises from the mass-dependent changes in the ZPVE of the reactants and the transition state.

For a reaction involving the carbonyl group of N-Methyl(¹⁸O)formamide, the C=O stretching frequency will be lower than in the unlabeled isotopologue. This leads to a lower ZPVE for the reactant. If this vibrational mode is altered differently in the transition state, the activation energy for the reaction will change, thus affecting the reaction rate. For example, in reactions like nucleophilic addition to the carbonyl carbon or reactions with OH radicals, the C=O bond is directly involved. rsc.org Quantum chemical calculations can model the transition states for such reactions and compute the vibrational frequencies to predict the magnitude and direction of the ¹⁸O KIE. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecules, providing a bridge between static quantum chemical pictures and the dynamic reality of chemical systems in condensed phases. nih.govnih.gov

MD simulations are extensively used to study how N-Methylformamide interacts with solvent molecules like water, chloroform (B151607), or alcohols. nih.govrsc.org Since ¹⁸O substitution does not significantly alter the molecule's charge distribution or van der Waals parameters, the force fields developed for N-Methylformamide are directly applicable to its ¹⁸O isotopologue.

Simulations reveal that the carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H proton is a strong hydrogen bond donor. researchgate.net In aqueous solutions, N-Methylformamide integrates into the water hydrogen-bonding network. Studies combining thermodynamic data with Kirkwood-Buff theory have detailed the preferential solvation of N-Methylformamide in binary and ternary mixtures, providing a microscopic picture of the local composition around the amide molecule. rsc.orgrsc.org MD simulations can generate radial distribution functions (RDFs) that show the probable locations of solvent atoms relative to the amide's functional groups, quantifying the structure of the solvation shells.

The interconversion between the cis and trans conformers of N-Methylformamide is a key dynamic process. MD simulations can, in principle, sample these transitions, although the high rotational barrier often requires advanced simulation techniques to observe on accessible timescales.

Experimental and computational studies have shown that the conformational equilibrium is highly solvent-dependent. nih.gov In aqueous solution, the trans isomer is enthalpically favored by about -5.79 kJ mol⁻¹, with entropy playing a minor role. nih.gov In a low-dielectric solvent like chloroform (CDCl₃), the enthalpic preference for the trans isomer is reduced to -3.71 kJ mol⁻¹. nih.gov This demonstrates that solvation significantly modulates the relative stability of the conformers. MD simulations can help rationalize these findings by analyzing the differential solvation of the cis and trans states, revealing how solvent molecules arrange differently around each isomer to stabilize or destabilize them. The dynamic behavior of N-Methyl(¹⁸O)formamide in these environments is expected to be identical to that of the unlabeled species from a classical mechanics perspective.

Table 3: Solvent Effects on the cis-trans Isomerization Thermodynamics of N-Methylformamide at 298 K These thermodynamic parameters are directly applicable to the N-Methyl(¹⁸O)formamide isotopologue.

SolventΔH° (kJ mol⁻¹)TΔS° (kJ mol⁻¹)ΔG° (kJ mol⁻¹)
Water (D₂O)-5.79 ± 0.18 nih.gov-0.23 ± 0.17 nih.gov-5.56
Chloroform (CDCl₃)-3.71 ± 0.17 nih.gov+1.02 ± 0.19 nih.gov-4.73

This is an interactive table. You can sort the data by thermodynamic parameter.

Kinetic and Mechanistic Studies Utilizing Oxygen 18 Isotope Effects

Oxygen Kinetic Isotope Effects (KIEs) in Chemical Reaction Mechanisms

Kinetic isotope effects (KIEs) are the changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. Heavy-atom KIEs, such as those involving oxygen-18, are typically smaller than those for hydrogen isotopes but are nonetheless highly informative for probing bonding changes at the reactive center. princeton.edued.ac.uk

Elucidation of Rate-Determining Steps and Transition State Structures Involving Oxygen-Bearing Bonds

The hydrolysis of amides, including N-methylformamide, can proceed through different mechanisms depending on the reaction conditions (acidic, basic, or neutral). In base-catalyzed hydrolysis, the reaction is generally accepted to proceed via a stepwise mechanism involving a tetrahedral intermediate. masterorganicchemistry.comsci-hub.sepressbooks.pub

The reaction pathway, as determined by ab initio molecular orbital calculations for the base-promoted hydrolysis of N-methylformamide, involves the initial nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon to form a tetrahedral intermediate. This is followed by the expulsion of the leaving group, the methylamide anion, which is subsequently protonated. sci-hub.se

An oxygen-18 KIE study on this reaction would involve comparing the rate of hydrolysis of N-Methyl(18O)formamide with that of the unlabeled N-methylformamide. The expected KIE can be predicted based on the nature of the transition state.

If the formation of the tetrahedral intermediate is the rate-determining step: In this scenario, the C=O double bond is converted to a C-O single bond in the transition state. This leads to a decrease in the vibrational frequency of the carbonyl group, and a normal KIE (k_16_/k_18_ > 1) is expected.

If the breakdown of the tetrahedral intermediate is the rate-determining step: In this case, the C-O bond of the original carbonyl group is reformed in the transition state leading to the products. This would result in an inverse KIE (k_16_/k_18_ < 1).

Theoretical studies on the hydrolysis of formamide (B127407) and related amides suggest that the formation of the tetrahedral intermediate is often the rate-limiting step. researchgate.net Therefore, a small, normal KIE would be anticipated for the base-catalyzed hydrolysis of N-Methyl(18O)formamide.

Table 1: Expected Oxygen-18 Kinetic Isotope Effects for the Base-Catalyzed Hydrolysis of N-Methylformamide under Different Rate-Determining Scenarios.

Rate-Determining StepExpected Nature of the Transition StatePredicted ^18^O KIE (k_16/k_18_)
Formation of Tetrahedral IntermediateC=O bond lengthens and weakensNormal (> 1)
Breakdown of Tetrahedral IntermediateC-O single bond shortens towards a C=O double bondInverse (< 1)

Application as a Probe for Bond Cleavage and Formation Events at Oxygen Centers

The magnitude of the oxygen KIE can also provide insight into the extent of bond formation or cleavage at the transition state. A larger normal KIE would suggest a greater degree of C-O bond breaking (or weakening of the C=O bond) in the transition state of the rate-determining step. Conversely, a more pronounced inverse KIE would indicate a greater degree of C-O bond formation.

For the hydrolysis of N-methylformamide, the precise value of the ^18^O KIE could help to distinguish between a transition state that is more reactant-like (early transition state) versus one that is more product-like (late transition state) with respect to the oxygen atom's bonding environment.

Mechanistic Pathway Elucidation via Isotopic Tracing Experiments

Isotopic labeling with ^18^O is a powerful method for tracing the fate of atoms through a complex reaction sequence. By incorporating ^18^O into the carbonyl group of N-methylformamide, it is possible to follow the path of this specific oxygen atom in the products.

Tracking Oxygen Atom Fate in Complex Chemical Transformations and Rearrangements

In the hydrolysis of N-Methyl(18O)formamide, the ^18^O label is expected to be incorporated into the resulting formate (B1220265) product. This can be confirmed by analyzing the products using mass spectrometry or NMR spectroscopy. umt.edu This type of experiment provides direct evidence for the nucleophilic attack at the carbonyl carbon and the subsequent fate of the carbonyl oxygen.

Should any unexpected rearrangements or side reactions occur, the position of the ^18^O label in the products would be instrumental in deciphering the alternative mechanistic pathways.

Investigations into Enzymatic Reaction Mechanisms and Biochemical Pathways through Oxygen-18 Labeling

Amide hydrolysis is a fundamental reaction in biochemistry, catalyzed by a wide range of enzymes known as amidases or proteases. While specific studies on the enzymatic hydrolysis of N-Methyl(18O)formamide are not extensively documented, the principles of isotopic labeling are broadly applied in enzymology.

For instance, if an enzyme were to catalyze the hydrolysis of N-Methyl(18O)formamide, an isotopic tracing experiment could confirm whether the reaction proceeds via a direct nucleophilic attack of a water molecule from the solvent or if it involves the formation of a covalent enzyme-substrate intermediate. In the case of a direct attack, the ^18^O from the substrate would be found in the formate product. If a covalent intermediate is formed (e.g., an acyl-enzyme intermediate), the fate of the ^18^O would depend on the mechanism of breakdown of this intermediate.

Studies of Intermolecular Exchange and Solvent Effects on Isotopic Distribution

During the course of a reaction in an aqueous medium, it is possible for the oxygen atoms of the substrate to exchange with the oxygen atoms of the solvent (water). In the context of N-methylformamide hydrolysis, this would mean the potential for the ^18^O label in the carbonyl group to be replaced by ^16^O from the water solvent.

Studies on the basic hydrolysis of other amides have shown that oxygen-18 exchange can occur concurrently with hydrolysis. acs.org This exchange is believed to happen via the reversible formation of the tetrahedral intermediate. If the tetrahedral intermediate reverts to the starting amide instead of proceeding to products, there is a possibility for the original carbonyl oxygen to be exchanged with an oxygen atom from the solvent. The extent of this exchange can provide further insights into the relative rates of the different steps in the reaction mechanism. A significant amount of oxygen exchange would imply that the breakdown of the tetrahedral intermediate to products is slower than its reversion to the starting materials.

Advanced Research Applications and Methodological Development

Development of Advanced Analytical Methodologies and Internal Standards Utilizing N-Methyl(¹⁸O)formamide

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative analysis, particularly in chromatography and mass spectrometry. N-Methyl(¹⁸O)formamide serves as an exemplary internal standard for the accurate quantification of its unlabeled counterpart, N-methylformamide (NMF).

An internal standard is a substance with properties similar to the analyte that is added in a constant amount to all samples, calibration standards, and blanks. wikipedia.orgscioninstruments.comlibretexts.org This technique, known as isotope dilution mass spectrometry (IDMS), is highly effective for mitigating variations in sample preparation, injection volume, and instrument response. wikipedia.orgscioninstruments.com Because the isotopically labeled standard is chemically almost identical to the analyte, it experiences similar losses during sample workup and similar ionization efficiency during analysis.

N-Methyl(¹⁸O)formamide is an ideal internal standard for NMF for several reasons:

Co-elution: It has nearly the same retention time as NMF in chromatographic systems.

Mass Differentiation: It is easily distinguished from NMF by a mass spectrometer due to the 2-Dalton mass difference imparted by the ¹⁸O isotope.

Minimized Interference: The standard is absent in the original sample matrix, ensuring that its signal originates solely from the amount added. wikipedia.org

By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can construct a calibration curve that yields highly precise and accurate concentration measurements, correcting for potential errors that might otherwise compromise the results. libretexts.org Stable isotope-labeled internal standards, including those with ¹⁸O, are particularly valuable in liquid chromatography-mass spectrometry (LC-MS). wikipedia.org

Future Research Directions

Synergistic Integration of Multi-Isotopic Labeling Approaches (e.g., 18O with 2H, 13C, 15N)

The true power of isotopic labeling is often realized through the combination of multiple isotopes within the same molecule. Future research will focus on the synthesis and application of N-Methylformamide molecules that are enriched with 18O as well as other stable isotopes such as deuterium (B1214612) (2H), carbon-13 (13C), and nitrogen-15 (B135050) (15N). This multi-isotopic approach will enable a more comprehensive understanding of complex reaction mechanisms and molecular interactions.

By strategically placing different isotopes at various positions within the N-Methylformamide molecule, researchers can simultaneously probe changes at multiple sites during a chemical or biological transformation. For instance, combining 18O labeling on the carbonyl group with 15N labeling on the nitrogen atom would be invaluable for studying peptide bond formation and hydrolysis, providing clear markers for bond cleavage and formation events. nih.gov Similarly, the inclusion of 13C in the methyl group and 2H on the formyl group could elucidate kinetic isotope effects and reaction pathways in enzymatic and catalytic processes. nih.gov

The development of synthetic methodologies to produce these multi-labeled molecules will be a critical first step. x-chemrx.com Subsequent analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry will allow for the precise tracking of each isotopic label, offering a multi-dimensional view of molecular dynamics. sigmaaldrich.comutoronto.canih.gov This approach has been successfully employed in protein studies and can be adapted for smaller molecules like N-Methylformamide to provide a more complete picture of its reactivity and fate. sigmaaldrich.comutoronto.canih.gov

Table 1: Potential Multi-Isotopic Labeling Schemes for N-Methylformamide and Their Research Applications

Labeled CompoundKey IsotopesPotential Research Application
N-Methyl(~18O, 15N)formamide18O, 15NElucidating mechanisms of peptide bond formation and cleavage; studying enzyme kinetics.
N-(13C-Methyl)(~18O)formamide18O, 13CInvestigating metabolic pathways and degradation routes; probing kinetic isotope effects in methylation reactions.
N-Methyl(~18O)form(2H)amide18O, 2HStudying hydrogen bonding interactions and solvent effects; determining transition state structures in formylation reactions.
N-(13C-Methyl)(~18O, 15N)form(2H)amideAll four isotopesComprehensive analysis of complex reaction networks; detailed mapping of molecular transformations in environmental and biological systems.

Advancements in In Situ Spectroscopic Probing of Isotopic Transformations

A significant frontier in the study of isotopically labeled compounds is the ability to monitor their transformations in real-time and under relevant conditions (in situ). Future research on N-Methyl(~18O)formamide will greatly benefit from advancements in spectroscopic techniques that can probe isotopic changes as they happen.

Vibrational spectroscopies, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are particularly well-suited for this purpose. acs.orgresearchgate.netuu.nlresearchgate.net The change in mass upon substituting 16O with 18O leads to a predictable shift in the vibrational frequency of the C=O bond in N-Methylformamide. This isotopic shift provides a clear spectral signature that can be monitored to track the fate of the 18O label during a reaction. acs.orgresearchgate.net

Future developments will likely focus on enhancing the sensitivity and temporal resolution of these in situ methods. nih.govazooptics.com For example, the application of surface-enhanced Raman spectroscopy (SERS) could allow for the detection of isotopic changes at very low concentrations, which is crucial for studying reactions on catalytic surfaces or at biological interfaces. Time-resolved FTIR spectroscopy could be employed to follow rapid isotopic exchange reactions on the timescale of milliseconds or even faster. The ability to perform these measurements in complex environments, such as in aqueous solutions or within living cells, will be a key area of advancement.

Table 2: Advanced In Situ Spectroscopic Techniques for N-Methyl(~18O)formamide Research

Spectroscopic TechniqueInformation GainedFuture Advancements
Time-Resolved Raman SpectroscopyReal-time monitoring of the C=18O bond vibrational frequency during chemical reactions.Increased temporal resolution to study fast kinetics; application to high-pressure and high-temperature conditions.
In Situ Fourier-Transform Infrared (FTIR) SpectroscopyTracking changes in the isotopic composition of N-Methylformamide in solution or on surfaces.Development of attenuated total reflectance (ATR) probes for in situ monitoring in biological media.
Sum-Frequency Generation (SFG) SpectroscopyProbing the orientation and ordering of N-Methyl(~18O)formamide at interfaces. nih.govCombination with isotopic labeling to differentiate between surface and bulk species.
Isotope Ratio Mass Spectrometry (IRMS)Precise measurement of 18O/16O ratios in reaction products. rsc.orgCoupling with microfluidic devices for high-throughput screening of reaction conditions.

Enhanced Computational Modeling for Complex Isotopic Systems and Environmental Interactions

Computational chemistry offers a powerful complement to experimental studies of isotopically labeled molecules. Future research will increasingly rely on sophisticated computational models to predict and interpret the behavior of N-Methyl(~18O)formamide in complex systems. These models will provide atomistic insights that are often difficult to obtain through experiments alone.

A key area of development will be the accurate calculation of kinetic isotope effects (KIEs) for reactions involving N-Methyl(~18O)formamide. ed.ac.ukacs.orgnih.gov By comparing theoretically predicted KIEs with experimentally measured values, researchers can gain detailed information about reaction mechanisms and transition state structures. ed.ac.ukacs.orgfiveable.me Advanced computational methods, such as those based on quantum mechanics/molecular mechanics (QM/MM), will be necessary to model reactions in complex environments like enzyme active sites or in solution.

Furthermore, computational models will be essential for understanding the environmental fate and transport of N-Methyl(~18O)formamide. nih.gov These models can be used to predict how the isotopic composition of N-Methylformamide might change due to processes like evaporation, sorption to soil particles, and microbial degradation. geoscienceworld.orgwhoi.edumcgill.caepfl.ch This information is crucial for using isotopic signatures as tracers for the sources and transformation pathways of this compound in the environment. acs.orgillinoisnrec.org The development of models that can accurately predict isotopic fractionation during these processes will be a major focus of future research. geoscienceworld.orgwhoi.edumcgill.caepfl.ch

Table 3: Computational Modeling Approaches for N-Methyl(~18O)formamide Research

Modeling ApproachResearch FocusFuture Enhancements
Density Functional Theory (DFT)Calculation of vibrational frequencies and prediction of isotopic shifts in spectroscopic analyses.Integration with solvent models to better simulate condensed-phase behavior.
Ab Initio Molecular Dynamics (AIMD)Simulation of reaction dynamics and the study of short-lived intermediates involving N-Methyl(~18O)formamide.Development of more efficient algorithms to allow for longer simulation times and the study of larger systems.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions involving N-Methyl(~18O)formamide to understand the role of the protein environment.Improved force fields and QM/MM interfaces for more accurate descriptions of protein-ligand interactions.
Isotope Fractionation ModelingPredicting changes in the 18O/16O ratio of N-Methylformamide during environmental processes. geoscienceworld.orgwhoi.edumcgill.caepfl.chIncorporation of position-specific isotope effects to provide a more detailed understanding of degradation pathways. dtu.dkresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.